An In-depth Technical Guide to Dabrafenib (CAS 1195765-45-7): A Keystone in Targeted Cancer Therapy
An In-depth Technical Guide to Dabrafenib (CAS 1195765-45-7): A Keystone in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The discovery and development of Dabrafenib marked a significant milestone in the era of personalized medicine, particularly for the treatment of cancers harboring activating mutations in the BRAF gene. The most common of these mutations, V600E, leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival.[1][3] Dabrafenib is approved for the treatment of patients with BRAF V600E mutation-positive unresectable or metastatic melanoma.[1][4][5] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and key experimental protocols for Dabrafenib, tailored for the scientific community.
Chemical and Physical Properties
Dabrafenib is a complex organic molecule with the IUPAC name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[6] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1195765-45-7 | [6][7] |
| Molecular Formula | C23H20F3N5O2S2 | [7] |
| Molecular Weight | 519.56 g/mol | [7] |
| Appearance | White to off-white solid powder | [8] |
| Solubility | Soluble in DMSO (30 mg/mL) and ethanol (1 mg/mL with slight warming) | [9][10] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [10] |
Synthesis of Dabrafenib
The synthesis of Dabrafenib is a multi-step process that involves the strategic formation of its core thiazole and pyrimidine rings, followed by the introduction of the sulfonamide group. While various synthetic routes have been developed, a general overview based on published patents is described below. The process typically begins with the preparation of key intermediates, which are then coupled to construct the final molecule.
A plausible synthetic pathway can be envisioned as follows:
-
Formation of the Thiazole Core: A key step involves the cyclization reaction to form the substituted thiazole ring. This can be achieved through the reaction of a halogenated ketoester with a thioamide.
-
Introduction of the Pyrimidine Moiety: The pyrimidine ring is typically introduced via a condensation reaction with a suitable precursor, such as guanidine, onto a diketone or a related intermediate.
-
Sulfonamide Bond Formation: The final key step is the formation of the sulfonamide linkage. This is generally achieved by reacting an aniline derivative with a sulfonyl chloride in the presence of a base.
A patent describes a method starting from 3-(3-amino-2-fluorophenyl)-3-oxa-propionate, which undergoes sulfamidation, halogenation, thiazole cyclization, acylation, and finally pyrimidine cyclization to yield Dabrafenib.[8] Another patent details a process for the preparation of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, a key intermediate, which is then converted to Dabrafenib.[11] The purification of the final product often involves recrystallization from solvents like ethyl acetate and heptane to achieve the desired purity.[4]
Mechanism of Action
Dabrafenib is a highly selective, ATP-competitive inhibitor of the BRAF kinase.[1] In cancers with the BRAF V600E mutation, the BRAF protein is constitutively active, leading to the persistent activation of the downstream MAPK signaling pathway (also known as the RAS-RAF-MEK-ERK pathway). This aberrant signaling promotes cell proliferation, survival, and differentiation.
Dabrafenib binds to the ATP-binding pocket of the mutant BRAF V600E kinase, preventing its catalytic activity.[3] This inhibition blocks the phosphorylation and activation of MEK1 and MEK2, the immediate downstream targets of BRAF. Consequently, the phosphorylation and activation of ERK1 and ERK2 are also suppressed.[12][13] The net effect is the downregulation of the entire MAPK pathway, leading to cell cycle arrest at the G1 phase and the induction of apoptosis in BRAF V600E-mutant cancer cells.[2][12]
Caption: Mechanism of action of Dabrafenib in BRAF V600E-mutated cells.
Experimental Protocols
In Vitro BRAF Kinase Inhibition Assay
This assay directly measures the inhibitory effect of Dabrafenib on the enzymatic activity of purified BRAF V600E kinase.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Kinase-inactive MEK1 (as a substrate)
-
Dabrafenib
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl2)
-
ATP
-
96-well plate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or anti-phospho-MEK antibody for ELISA)
Procedure:
-
Prepare serial dilutions of Dabrafenib in DMSO.
-
In a 96-well plate, add the Dabrafenib dilutions and the recombinant BRAF V600E enzyme in kinase assay buffer.
-
Incubate at room temperature for 1 hour to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 200 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and quantify the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the Dabrafenib concentration to determine the IC50 value.[14]
Cell Proliferation (MTT) Assay
This assay assesses the effect of Dabrafenib on the viability and proliferation of cancer cells, such as the A375 melanoma cell line which harbors the BRAF V600E mutation.
Materials:
-
BRAF-mutant cancer cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dabrafenib stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Dabrafenib in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Dabrafenib. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.[15][16]
Caption: Workflow for a cell proliferation (MTT) assay with Dabrafenib.
Western Blotting for MAPK Pathway Proteins
This protocol is used to detect changes in the phosphorylation status of key downstream effectors of BRAF, such as MEK and ERK.
Materials:
-
Dabrafenib-treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MEK, anti-total MEK, anti-p-ERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse inhibitor-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against a phosphorylated protein (e.g., p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK1/2) or a loading control like β-actin.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.[14][15]
Safety and Toxicology
Dabrafenib is a potent pharmaceutical agent and should be handled with care by trained personnel.[10] It is considered toxic and may cause harm if swallowed, in contact with skin, or if inhaled.[10] Safety data sheets indicate that it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[17][18] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling the compound.[10][18] Work should be conducted in a well-ventilated area or a fume hood.[17][18] In case of exposure, immediate medical attention is advised.[10][18]
Conclusion
Dabrafenib remains a cornerstone in the targeted therapy of BRAF V600E-mutant cancers. Its high selectivity and potent inhibition of the MAPK pathway have translated into significant clinical benefits for patients. This guide provides a foundational understanding of Dabrafenib for researchers and drug development professionals, from its fundamental chemical properties to its biological mechanism and practical experimental application. A thorough comprehension of these aspects is crucial for the continued exploration of its therapeutic potential and the development of next-generation targeted therapies.
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Spandidos Publications. Phenotype characterization of human melanoma cells resistant to dabrafenib. [Link]
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National Center for Biotechnology Information. Dabrafenib and Trametinib prolong coagulation through the inhibition of tissue factor in BRAFv600e mutated melanoma cells in vitro. [Link]
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS DABRAFENIB. [Link]
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ResearchGate. Characterization of the dabrafenib-resistant A375R cells. [Link]
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U.S. Food and Drug Administration. 202806Orig1s000. [Link]
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ResearchGate. Western Blotting of p-ERK on the control cell lines a and the... [Link]
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National Center for Biotechnology Information. Onconase Restores Cytotoxicity in Dabrafenib-Resistant A375 Human Melanoma Cells and Affects Cell Migration, Invasion and Colony Formation Capability. [Link]
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PLOS One. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]
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